3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
CAS No.: 1220020-79-0
Cat. No.: VC3388895
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220020-79-0 |
|---|---|
| Molecular Formula | C9H19ClN2O2 |
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | 3-amino-N-(oxan-4-ylmethyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O2.ClH/c10-4-1-9(12)11-7-8-2-5-13-6-3-8;/h8H,1-7,10H2,(H,11,12);1H |
| Standard InChI Key | NXHPFOBEUWTWLI-UHFFFAOYSA-N |
| SMILES | C1COCCC1CNC(=O)CCN.Cl |
| Canonical SMILES | C1COCCC1CNC(=O)CCN.Cl |
Introduction
3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride is a chemical compound with a molecular formula of C₉H₁₉ClN₂O₂ and a molecular weight of 222.72 g/mol. Its CAS number is 1220020-79-0, indicating it is a well-documented compound in chemical databases . This compound is typically used in research settings and is not intended for use in food, cosmetics, drugs, or consumer products .
Synthesis and Preparation
The synthesis of 3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride typically involves multi-step organic reactions. While specific synthesis methods for this compound are not widely documented, similar compounds often require careful selection of reagents and reaction conditions to optimize yield and purity.
Biological Activity and Potential Applications
While specific biological activities of 3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride are not extensively documented, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes or receptors. The tetrahydro-2H-pyran moiety is found in various biologically active compounds, suggesting potential applications in drug discovery.
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
This compound has a similar structure but differs in the position of the amino group. It has a molecular weight of 222.71 g/mol and a CAS number of 1236261-42-9 .
3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride
This compound includes an additional methyl group on the nitrogen atom, altering its chemical properties. It has a molecular formula of C₁₀H₂₁ClN₂O₂ and a CAS number of 1220033-39-5 .
Research Findings and Future Directions
Research on 3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride is limited, but its structural features suggest potential applications in medicinal chemistry. Further studies are needed to explore its biological activities and potential therapeutic uses.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride | C₉H₁₉ClN₂O₂ | 222.72 | 1220020-79-0 |
| 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride | C₉H₁₉ClN₂O₂ | 222.71 | 1236261-42-9 |
| 3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride | C₁₀H₂₁ClN₂O₂ | Not specified | 1220033-39-5 |
References:
- Kemix. (2024). 3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride.
- PubChem. (2025). 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride.
- VWR. (2024). 3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride.
- AKSci. (2025). 3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume